molecular formula C8H7NO2 B1312783 6-Methylbenzo[d]isoxazol-3(2H)-one CAS No. 66571-26-4

6-Methylbenzo[d]isoxazol-3(2H)-one

Cat. No.: B1312783
CAS No.: 66571-26-4
M. Wt: 149.15 g/mol
InChI Key: TZUHTZMWRNXWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylbenzo[d]isoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are characterized by a five-membered ring containing one nitrogen and one oxygen atom. The presence of a methyl group at the sixth position of the benzene ring and a keto group at the third position of the isoxazole ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylbenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methylbenzo[d]isoxazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Methylbenzo[d]isoxazol-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methylbenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methylbenzo[d]isoxazol-3-ol
  • 3-Methylbenzo[d]isoxazol-6-ol
  • 6-Methylbenzo[d]isoxazol-3-amine

Uniqueness

6-Methylbenzo[d]isoxazol-3(2H)-one is unique due to its specific substitution pattern and functional groups. The presence of a keto group at the third position and a methyl group at the sixth position distinguishes it from other isoxazole derivatives. This unique structure contributes to its distinct chemical properties and potential biological activities.

Biological Activity

6-Methylbenzo[d]isoxazol-3(2H)-one is a heterocyclic organic compound characterized by a methyl group at the 6-position of the benzo[d]isoxazole structure. This unique substitution pattern contributes to its distinctive chemical properties and biological activities. The compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇NO₂
  • CAS Number : 66571-26-4
  • Appearance : White solid at room temperature
  • Solubility : Variable solubility across different solvents

The structural uniqueness of this compound is pivotal in influencing its biological interactions and reactivity.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

  • Cytotoxicity :
    • Preliminary studies have screened this compound against various human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), PC3 (prostate cancer), and DU-145 (prostate cancer) . The compound demonstrated notable cytotoxic effects, suggesting potential as an anticancer agent.
  • Enzymatic Applications :
    • The compound has been utilized in the development of dual-stimuli-responsive porous polymer membrane enzyme reactors (D-PPMER). Under UV irradiation at 36°C, the enzymatic reaction rate was significantly enhanced (9.2 × 10−2 mM·min−1) compared to free enzymes (2.9 × 10−2 mM·min−1) . This suggests that this compound can effectively modulate enzymatic activity.
  • Antimicrobial Properties :
    • The isoxazolyl group, which includes this compound, is found in several beta-lactamase-resistant antibiotics such as cloxacillin and flucloxacillin. These antibiotics are effective against a wide range of bacterial infections .
  • Mechanism of Action :
    • While specific mechanisms for this compound remain under investigation, related compounds often act through enzyme inhibition or modulation of cellular pathways relevant to apoptosis and cell cycle regulation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MCF-7Not specified but significant activity observed
A549Not specified but significant activity observed
PC3Not specified but significant activity observed
DU-145Not specified but significant activity observed

Study on Isoxazole Derivatives

A study involving various isoxazole derivatives, including those related to this compound, noted that some compounds exhibited moderate bioactivity against Mycobacterium tuberculosis with MIC values ranging from 0.34–0.41 μM . This highlights the potential for developing new therapeutic agents based on structural modifications of isoxazole derivatives.

Structure-Activity Relationship (SAR)

Research into the SAR of isoxazole derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, substituents at the 3-, 4-, and 5-positions of the phenyl ring can significantly affect the potency of these compounds as EPAC antagonists . Such insights are crucial for guiding future synthetic efforts aimed at optimizing the biological efficacy of compounds like this compound.

Properties

IUPAC Name

6-methyl-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-2-3-6-7(4-5)11-9-8(6)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUHTZMWRNXWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461527
Record name 6-Methylbenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66571-26-4
Record name 6-Methylbenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.